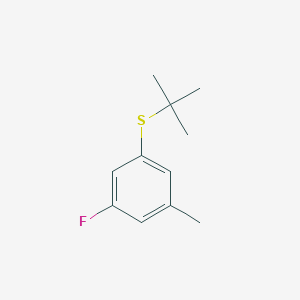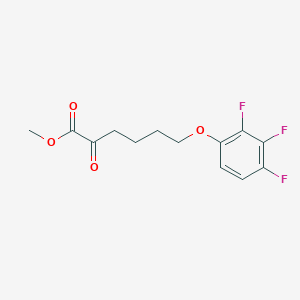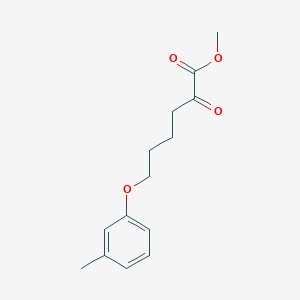
Methyl 6-(4-fluorophenyl)sulfanyl-2-oxohexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound identified as “Methyl 6-(4-fluorophenyl)sulfanyl-2-oxohexanoate” is a chemical entity with unique properties and potential applications in various scientific fields. This compound is of interest due to its distinctive molecular structure and reactivity, which make it suitable for a range of chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of “Methyl 6-(4-fluorophenyl)sulfanyl-2-oxohexanoate” involves specific synthetic routes that require precise reaction conditions. The synthesis typically starts with the selection of appropriate raw materials, followed by a series of chemical reactions that lead to the formation of the desired compound. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the efficiency and yield of the synthesis process.
Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up to meet the demand for this compound. The industrial production methods involve optimizing the synthetic routes to ensure cost-effectiveness and high yield. This may include the use of advanced technologies and equipment to control the reaction conditions and monitor the quality of the final product.
化学反应分析
Types of Reactions: “Methyl 6-(4-fluorophenyl)sulfanyl-2-oxohexanoate” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications.
Common Reagents and Conditions: The reactions involving “this compound” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve the use of halogens or other substituents to replace specific functional groups in the compound.
Major Products Formed: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. These products can vary widely, ranging from simple derivatives to more complex compounds with enhanced properties.
科学研究应用
“Methyl 6-(4-fluorophenyl)sulfanyl-2-oxohexanoate” has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, “this compound” could be explored for its potential therapeutic properties. In industry, it is utilized in the production of materials and chemicals with specific properties.
作用机制
The mechanism of action of “Methyl 6-(4-fluorophenyl)sulfanyl-2-oxohexanoate” involves its interaction with specific molecular targets and pathways The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways
相似化合物的比较
Similar Compounds: “Methyl 6-(4-fluorophenyl)sulfanyl-2-oxohexanoate” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable molecular structures or reactivity. The comparison helps in understanding the distinct properties and potential advantages of “this compound” over other compounds.
Highlighting Uniqueness: The uniqueness of “this compound” lies in its specific molecular structure and reactivity, which make it suitable for a range of applications
属性
IUPAC Name |
methyl 6-(4-fluorophenyl)sulfanyl-2-oxohexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3S/c1-17-13(16)12(15)4-2-3-9-18-11-7-5-10(14)6-8-11/h5-8H,2-4,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWYTCOZLYYAFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CCCCSC1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(=O)CCCCSC1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Hexanoic acid, 6-[(3,5-difluorophenyl)thio]-2-oxo-, methyl ester](/img/structure/B8079048.png)

